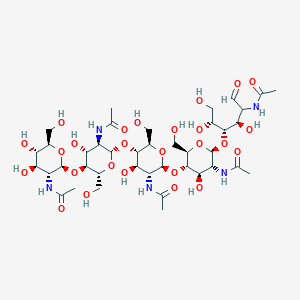
Roseoflavin
Descripción general
Descripción
R-9-(2-hidroxipropil)adenina: es un derivado de purina con la fórmula química C8H11N5O . Es un polvo cristalino blanco o blanquecino que es escasamente soluble en agua y soluble en solventes orgánicos como el metanol y el cloruro de metileno . Este compuesto es conocido por su alta estabilidad térmica y química y se utiliza principalmente en el campo de la medicina como una posible molécula de fármaco o intermedio de fármaco .
Métodos De Preparación
La preparación de R-9-(2-hidroxipropil)adenina implica varias rutas sintéticas. Un método común incluye los siguientes pasos :
Reacción de 6-cloropurina y bromopropanona: Esta reacción produce 6-cloro-9-(acetonil)-purina.
Reducción de hidrogenación asimétrica: La 6-cloro-9-(acetonil)-purina resultante se somete a una reducción de hidrogenación asimétrica para formar ®-6-cloro-9-(2-hidroxipropil)adenina.
Reacción de aminólisis: El paso final implica la aminólisis de ®-6-cloro-9-(2-hidroxipropil)adenina para producir R-9-(2-hidroxipropil)adenina.
Otro método implica los siguientes pasos :
Acetilación primaria de amino: La adenina se disuelve en un solvente orgánico, y se agrega anhídrido acético a 0-10°C. La mezcla se agita y se hace reaccionar a 80-85°C durante 6-10 horas.
N-hidroxipropilación: El pH de la mezcla de reacción se ajusta a 9-10, y se agrega carbonato de propileno. La mezcla se agita a 120-140°C, se enfría, y se agrega tolueno. El producto sólido se separa y se seca.
Reacción de desacetilación: El producto sólido se agrega a una solución acuosa de hidróxido de sodio y se agita a 90-95°C durante 2-4 horas. La mezcla se enfría, se neutraliza, y el producto se separa y se seca.
Análisis De Reacciones Químicas
R-9-(2-hidroxipropil)adenina se somete a varias reacciones químicas, incluidas :
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el grupo hidroxilo puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que las reacciones de sustitución pueden producir varios derivados de purina sustituidos.
Aplicaciones Científicas De Investigación
R-9-(2-hidroxipropil)adenina tiene varias aplicaciones de investigación científica :
Química: Se utiliza como bloque de construcción en la síntesis de varios derivados de purina y análogos de nucleósidos.
Biología: El compuesto se estudia por sus posibles actividades antivirales, anticancerígenas e inmunomoduladoras.
Medicina: Es un intermedio clave en la síntesis de fármacos antivirales como el fumarato de tenofovir disoproxilo, que se utiliza para tratar infecciones por VIH y hepatitis B.
Industria: El compuesto se utiliza en el desarrollo de formulaciones farmacéuticas y como químico de investigación en el descubrimiento de fármacos.
Mecanismo De Acción
El mecanismo de acción de R-9-(2-hidroxipropil)adenina implica su interacción con dianas moleculares como la timidina quinasa . Esta interacción puede inhibir la replicación del ADN viral, haciéndolo eficaz contra ciertas infecciones virales. La actividad antiviral del compuesto se atribuye a su capacidad para interferir con el proceso de replicación viral al incorporarse al ADN viral y causar la terminación de la cadena.
Comparación Con Compuestos Similares
R-9-(2-hidroxipropil)adenina se puede comparar con otros compuestos similares, como :
Aciclovir: Ambos compuestos se utilizan como agentes antivirales, pero el aciclovir se utiliza más comúnmente para tratar infecciones por el virus del herpes simple.
Ganciclovir: Al igual que R-9-(2-hidroxipropil)adenina, el ganciclovir se utiliza para tratar infecciones por citomegalovirus.
Famciclovir: Este compuesto es otro agente antiviral que se utiliza para tratar infecciones por herpes zóster y herpes simple.
R-9-(2-hidroxipropil)adenina es único debido a su estructura específica y la presencia del grupo hidroxipropilo, que contribuye a sus propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQLDUYTWDABFK-GUTXKFCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51093-55-1 | |
| Record name | 8-Demethyl-8-(dimethylamino)riboflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51093-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B8055884.png)

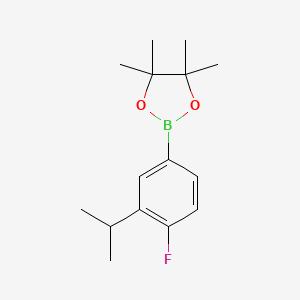
![[(6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B8055900.png)
![D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-](/img/structure/B8055912.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;hydrate;dihydrochloride](/img/structure/B8055919.png)

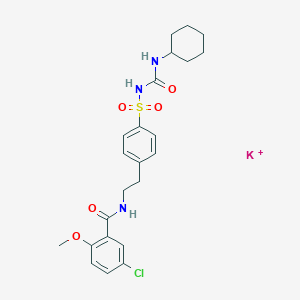
![sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8055934.png)
![(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-1,3-oxazol-4-one](/img/structure/B8055942.png)
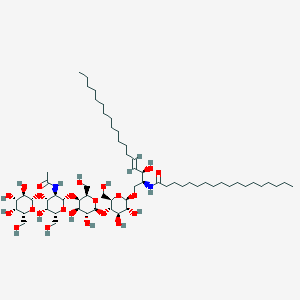
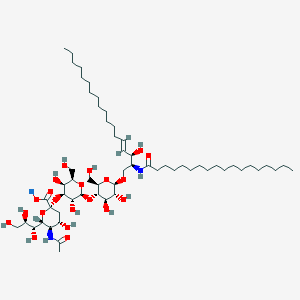
![(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B8055958.png)
